molecular formula C8H15N3 B3373425 1-Isobutyl-5-methyl-1H-pyrazol-3-amine CAS No. 1006470-61-6

1-Isobutyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B3373425
CAS No.: 1006470-61-6
M. Wt: 153.22 g/mol
InChI Key: XGQYKHYOQOMSON-UHFFFAOYSA-N
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Description

1-Isobutyl-5-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C8H15N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-5-methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction between isobutyl hydrazine and 3-methyl-2-butanone under acidic or basic conditions can yield the desired pyrazole derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to maximize production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

1-Isobutyl-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
  • 1-Ethyl-5-methyl-1H-pyrazol-3-amine
  • 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine

Comparison: 1-Isobutyl-5-methyl-1H-pyrazol-3-amine is unique due to its specific isobutyl and methyl substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and synthetic accessibility, making it a valuable compound for targeted research and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-methyl-1-(2-methylpropyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)5-11-7(3)4-8(9)10-11/h4,6H,5H2,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQYKHYOQOMSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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